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Compound of Interest

Compound Name: PP58

Cat. No.: B1139475 Get Quote

For researchers, scientists, and drug development professionals, understanding the intricate

dance of protein interactions within the cell is paramount. This guide provides a comprehensive

overview of the experimentally confirmed interaction between the inner nuclear membrane

protein PP58, also known as the lamin B receptor (LBR), and lamin B, a key component of the

nuclear lamina.

This guide delves into the experimental evidence supporting this interaction, presents available

quantitative data, and outlines the methodologies used to study this crucial cellular partnership.

A key focus is the role of this interaction in the dynamic process of nuclear envelope

reassembly during mitosis.

Quantitative Analysis of the PP58-Lamin B
Interaction
The interaction between PP58 and lamin B has been characterized using various biophysical

and biochemical techniques. While detailed kinetic and stoichiometric data remain areas of

active investigation, initial studies have provided valuable insights into their binding affinity.
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Parameter Value Method
Cellular
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Dissociation

Constant (Kd)
~0.2 µM

Solution Binding

Assay

Avian erythrocyte

nuclear

membranes

[1]

Note: This Kd value represents the binding of lamin B to lamin-depleted nuclear membranes,

which endogenously contain PP58. Further studies with purified and reconstituted proteins are

needed to determine the precise binding affinity and kinetics of the direct interaction.

Experimental Confirmation of the PP58-Lamin B
Interaction
The physical association between PP58 and lamin B has been robustly demonstrated through

a series of key experiments. These methods provide qualitative and semi-quantitative evidence

of their direct or indirect interaction within a cellular context.

Key Experimental Approaches:
Co-Immunoprecipitation (Co-IP): This technique has been instrumental in demonstrating that

PP58 and lamin B are part of the same protein complex within the cell.[2][3]

Co-localization via Confocal Microscopy: Microscopic analysis has shown that PP58 and

lamin B reside in close proximity at the nuclear envelope, particularly during mitosis, further

supporting their interaction.[2][3]

In Vitro Binding Assays: Experiments using purified or in vitro translated proteins have

confirmed a direct interaction between PP58 and lamin B.[1]

Detailed Experimental Protocols
For researchers looking to investigate the PP58-lamin B interaction, the following protocols

provide a foundational framework.

Co-Immunoprecipitation of PP58 and Lamin B
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This protocol describes the immunoprecipitation of endogenous PP58 and the subsequent

detection of co-precipitated lamin B.

1. Cell Lysis:

Harvest cultured cells (e.g., HeLa or other relevant cell lines) and wash with ice-cold PBS.
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM
EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.
Incubate on ice for 30 minutes with periodic vortexing.
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

2. Immunoprecipitation:

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
Incubate the pre-cleared lysate with an anti-PP58 antibody or a non-specific IgG control
overnight at 4°C with gentle rotation.
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
Wash the beads three to five times with lysis buffer.

3. Elution and Western Blotting:

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
Probe the membrane with primary antibodies against lamin B and PP58.
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

In Vitro Binding Assay (Pull-down)
This protocol outlines a method to assess the direct interaction between recombinant PP58
and lamin B.

1. Protein Expression and Purification:

Express and purify recombinant PP58 (e.g., a GST-tagged fragment of the N-terminal
domain) and full-length lamin B from a suitable expression system (e.g., E. coli or
baculovirus).

2. Binding Reaction:
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Immobilize the GST-tagged PP58 on glutathione-sepharose beads.
Incubate the beads with purified lamin B in a suitable binding buffer (e.g., PBS with 0.1%
Tween-20) for 2-4 hours at 4°C with rotation.
Include a control with GST alone to assess non-specific binding.

3. Washing and Elution:

Wash the beads extensively with binding buffer to remove unbound lamin B.
Elute the bound proteins by boiling in SDS-PAGE sample buffer or by competition with free
glutathione.

4. Analysis:

Analyze the eluted proteins by SDS-PAGE and Coomassie blue staining or by Western
blotting using an anti-lamin B antibody.

Visualizing the Workflow and Signaling Pathway
Diagrams generated using Graphviz provide a clear visual representation of the experimental

workflow and the known signaling context of the PP58-lamin B interaction.
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Caption: Experimental workflow for confirming the PP58-lamin B interaction.
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Caption: Signaling context of the PP58-lamin B interaction during mitosis.

The Signaling Role of the PP58-Lamin B Interaction
The interaction between PP58 and lamin B is not merely structural; it is a dynamically regulated

process crucial for the accurate reassembly of the nuclear envelope following cell division.
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During interphase, PP58 is a resident of the inner nuclear membrane and is associated with

lamin B. As the cell enters mitosis, phosphorylation events lead to the disassembly of the

nuclear lamina and the breakdown of the nuclear envelope. A specific, yet to be fully identified,

"p58 kinase" phosphorylates PP58 on serine residues.[4] This phosphorylation event is thought

to reduce the binding affinity of PP58 for lamin B, contributing to the disassembly of the nuclear

lamina.[4]

Conversely, as the cell exits mitosis, dephosphorylation of PP58 is believed to promote its

binding to lamin B, facilitating the recruitment of lamin B to the reforming nuclear envelope.

This interaction is a critical step in the re-establishment of nuclear architecture, ensuring the

proper segregation of nuclear and cytoplasmic components. The precise signaling cascades

that regulate the activity of the p58 kinase and the phosphatases involved in this process are

still under investigation, with the MAP kinase pathway potentially playing a role in the overall

regulation of mitotic exit.[2]

Conclusion
The interaction between PP58 and lamin B is a well-documented and essential aspect of

nuclear biology, particularly in the context of mitotic nuclear envelope reassembly. While

foundational knowledge has been established through co-immunoprecipitation, co-localization,

and in vitro binding studies, there remains a significant opportunity for further quantitative

characterization. Future research focusing on the precise kinetics and stoichiometry of this

interaction, as well as the detailed elucidation of the upstream and downstream signaling

pathways, will undoubtedly provide deeper insights into the regulation of nuclear architecture

and its implications in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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